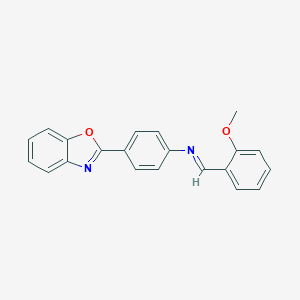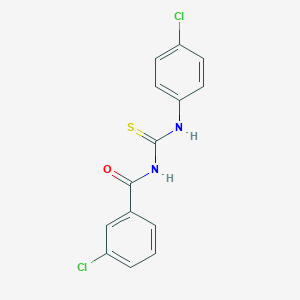![molecular formula C19H17BrN4OS B313973 (4Z)-10-bromo-4-[[4-(diethylamino)phenyl]methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one](/img/structure/B313973.png)
(4Z)-10-bromo-4-[[4-(diethylamino)phenyl]methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-bromo-2-[4-(diethylamino)benzylidene][1,3]thiazolo[2’,3’:2,3]imidazo[4,5-b]pyridin-3(2H)-one is a complex heterocyclic compound that features a unique fusion of thiazole, imidazole, and pyridine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2-[4-(diethylamino)benzylidene][1,3]thiazolo[2’,3’:2,3]imidazo[4,5-b]pyridin-3(2H)-one typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate thiourea derivatives with α-haloketones.
Construction of the imidazole ring: This involves the condensation of the thiazole intermediate with formamide or similar reagents.
Benzylidene formation: The final step involves the condensation of the brominated intermediate with 4-(diethylamino)benzaldehyde under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
化学反应分析
Types of Reactions
7-bromo-2-[4-(diethylamino)benzylidene][1,3]thiazolo[2’,3’:2,3]imidazo[4,5-b]pyridin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced analogs with hydrogen replacing the bromine atom.
Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.
科学研究应用
7-bromo-2-[4-(diethylamino)benzylidene][1,3]thiazolo[2’,3’:2,3]imidazo[4,5-b]pyridin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Biological Studies: Investigation of its biological activity, including antimicrobial, antiviral, and anticancer properties.
Material Science: Use in the development of organic semiconductors or other advanced materials due to its unique electronic properties.
作用机制
The mechanism of action of 7-bromo-2-[4-(diethylamino)benzylidene][1,3]thiazolo[2’,3’:2,3]imidazo[4,5-b]pyridin-3(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the application. The compound’s unique structure allows it to bind with high affinity to these targets, modulating their activity and leading to the desired biological effects.
相似化合物的比较
Similar Compounds
- 7-chloro-2-[4-(diethylamino)benzylidene][1,3]thiazolo[2’,3’:2,3]imidazo[4,5-b]pyridin-3(2H)-one
- 7-fluoro-2-[4-(diethylamino)benzylidene][1,3]thiazolo[2’,3’:2,3]imidazo[4,5-b]pyridin-3(2H)-one
Uniqueness
The presence of the bromine atom in 7-bromo-2-[4-(diethylamino)benzylidene][1,3]thiazolo[2’,3’:2,3]imidazo[4,5-b]pyridin-3(2H)-one imparts unique electronic and steric properties that can influence its reactivity and interaction with biological targets. This makes it distinct from its chloro and fluoro analogs, which may have different biological activities and chemical reactivities.
属性
分子式 |
C19H17BrN4OS |
|---|---|
分子量 |
429.3 g/mol |
IUPAC 名称 |
(4Z)-10-bromo-4-[[4-(diethylamino)phenyl]methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one |
InChI |
InChI=1S/C19H17BrN4OS/c1-3-23(4-2)14-7-5-12(6-8-14)9-16-18(25)24-17-15(22-19(24)26-16)10-13(20)11-21-17/h5-11H,3-4H2,1-2H3/b16-9- |
InChI 键 |
VQPGJBYPXUNUGD-SXGWCWSVSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N3C4=NC=C(C=C4N=C3S2)Br |
手性 SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=O)N3C4=C(C=C(C=N4)Br)N=C3S2 |
规范 SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N3C4=C(C=C(C=N4)Br)N=C3S2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2-{[(4-Ethoxyphenyl)imino]methyl}-6-methoxyphenoxy)acetamide](/img/structure/B313893.png)
![2-{4-[(Mesitylimino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B313896.png)

![3-chloro-N-[(2-chlorophenyl)carbamothioyl]benzamide](/img/structure/B313901.png)
![N-[(3-chloro-2-methylphenyl)carbamothioyl]-3-fluorobenzamide](/img/structure/B313903.png)
![N-[(3-chloro-4-methylphenyl)carbamothioyl]-2-fluorobenzamide](/img/structure/B313904.png)
![3-methyl-N-[[3-(propanoylamino)phenyl]carbamothioyl]benzamide](/img/structure/B313906.png)
![2-[4-({[4-(Dimethylamino)phenyl]imino}methyl)-2-ethoxyphenoxy]acetamide](/img/structure/B313907.png)
![2-[2-({[4-(Acetylamino)phenyl]imino}methyl)-6-methoxyphenoxy]acetamide](/img/structure/B313908.png)
![5-chloro-N-[(4-fluorophenyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B313909.png)
![N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-3-fluorobenzamide](/img/structure/B313910.png)

![3-methyl-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]benzamide](/img/structure/B313912.png)
